3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid

c-Met kinase inhibition Structure-activity relationship Quinoxaline scaffold

Synthesizing c-Met kinase inhibitors often requires ester hydrolysis or lacks the optimal hinge-binding motif. This free acid intermediate solves both issues. - **Direct Coupling**: Bypass ester hydrolysis; use HATU/EDCI for one-step amide formation to access low-nanomolar inhibitors (IC50 0.90-2.44 nM). - **Validated Scaffold**: N4-phenyl group engages Met1160 in the ATP pocket, conferring potency advantages over foretinib. - **Supply Assurance**: ≥98% purity with batch-specific NMR/HPLC/QC certificates; ideal as a synthetic intermediate or analytical reference standard.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 860502-84-7
Cat. No. B3158705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid
CAS860502-84-7
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C(=O)O
InChIInChI=1S/C15H10N2O3/c18-14-13(15(19)20)16-11-8-4-5-9-12(11)17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)
InChIKeyGMDXHYKTWCGQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Compound Class


3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 860502-84-7) is a heterocyclic small molecule with the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol [1]. It belongs to the 3-oxo-3,4-dihydroquinoxaline family, a scaffold widely explored in medicinal chemistry for kinase inhibition, particularly c-Met [2]. The compound features a carboxylic acid moiety at the 2-position and a phenyl substituent at the N4-position, distinguishing it from ester or amide analogs commonly employed in structure-activity relationship (SAR) campaigns. Commercially available from multiple suppliers at purities of 95% to ≥98% , this compound serves primarily as a synthetic intermediate and a reference standard in drug discovery programs targeting kinase-driven cancers. Its calculated physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 488.8±28.0 °C, a LogP of approximately 1.72–2.08, and a topological polar surface area (TPSA) of 72.19 Ų .

Direct amide coupling via free carboxylic acid handle — bypasses ester hydrolysis
N4-phenyl group provides c-Met hinge-region pharmacophore anchor
Synthetic intermediate for kinase inhibitor library diversification

Why Generic Substitution Fails for This Scaffold


Within the 3-oxo-3,4-dihydroquinoxaline scaffold family, the specific identity and positioning of substituents dictate both the chemical reactivity and the biological pharmacophore. The carboxylic acid at the 2-position of this compound is not interchangeable with its ester analogs (e.g., ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate, CAS 110450-97-0) for applications requiring a free acid handle for amide coupling, salt formation, or improved aqueous solubility . Conversely, amide derivatives of this same core—such as the 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamides—have demonstrated single-digit nanomolar c-Met kinase inhibition (IC50 values of 1.91–2.44 nM), an activity level not replicated by the free carboxylic acid [1]. Furthermore, co-formulation or bioisosteric replacement with the 4-unsubstituted 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid derivatives fails to capture the specific electronic and steric contribution of the N4-phenyl group, which alters the hinge-binding conformation in the c-Met kinase ATP pocket as evidenced by docking studies [2]. Generic substitution ignores the documented structure-activity cliff between the free acid, its ester prodrug, and the elaborated amide derivatives, each of which occupies a distinct node in the synthetic pathway and pharmacological profile.

Ethyl ester analog Requires ester hydrolysis before amide coupling; adds synthetic step and may lower yield.
Amide derivatives Free acid lacks direct c-Met inhibitory activity; not interchangeable for kinase screening.
N4-unsubstituted analogs Absence of phenyl group may alter hinge-binding conformation and c-Met potency profile.

Product-Specific Evidence vs. Comparators


c-Met Kinase Activity: Free Acid vs. Amide Derivatives

This compound, as the free carboxylic acid, serves as the synthetic precursor to the highly potent c-Met-inhibitory 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives. In the 2017 study by Liu et al., the elaborated 4-phenoxyquinoline derivative compound 41 (bearing the 3-oxo-3,4-dihydroquinoxaline moiety derived from this acid scaffold) achieved a c-Met IC50 of 0.90 nM, which was 1.22- to 3.50-fold more potent than the clinical candidate foretinib across five cancer cell lines [1]. In the 2020 4-phenoxypyridine series, amides 23v, 23w, and 23y exhibited c-Met IC50 values of 2.31, 1.91, and 2.44 nM, respectively, comparable to foretinib (IC50 = 2.53 nM) [2]. Critically, the free carboxylic acid itself is not a potent c-Met inhibitor; its value resides as the versatile acid intermediate for amide library synthesis. Procurement selection should be driven by whether the end-use is direct pharmacological testing (where amides are required) or synthetic diversification (where the free acid is essential).

c-Met Kinase Activity
Class-level
Free acid is not a potent c-Met inhibitor; converted amides achieve nanomolar IC50 (0.90–2.44 nM).
Differentiates synthetic intermediate use from direct screening.
Amide derivatives required for kinase assay; free acid supports library synthesis.
c-Met kinase inhibition Structure-activity relationship Quinoxaline scaffold

Reactive Handle: Carboxylic Acid vs. Ethyl Ester

The carboxylic acid group at the 2-position enables direct amide coupling, salt formation, and conjugation chemistries without the need for ester hydrolysis. The closest commercially available analog, ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate (CAS 110450-97-0), requires an additional saponification step (yielding the target acid) before amide bond formation can occur . This extra synthetic transformation introduces yield losses and requires purification. The target compound eliminates this step entirely, offering a one-step route to amide libraries. Physicochemical differentiation further supports procurement specificity: the ethyl ester has a molecular weight of 294.30 g/mol, zero hydrogen bond donors, and five hydrogen bond acceptors, whereas the carboxylic acid has a molecular weight of 266.25 g/mol, one hydrogen bond donor, and four hydrogen bond acceptors, resulting in divergent solubility and chromatographic behavior .

Reactive Handle
Head-to-head
Saves one synthetic step vs. ethyl ester analog (MW difference 28.05 g/mol; H-bond donor gain of 1).
Eliminates ester hydrolysis
Direct amide coupling accelerates parallel library synthesis.
Synthetic efficiency advantage in lead optimization campaigns.
Synthetic intermediate Amide coupling Functional group interconversion

N4-Phenyl Substituent and Kinase Hinge-Binding

The N4-phenyl substituent on the 3-oxo-3,4-dihydroquinoxaline core is critical for c-Met kinase hinge-region binding. In the 2017 SAR study of 4-phenoxyquinoline derivatives bearing the 3-oxo-3,4-dihydroquinoxaline moiety, docking-based selectivity studies demonstrated that the N4-phenyl group engages in favorable π-stacking and hydrophobic interactions with Met1160 in the c-Met hinge region, contributing to kinase selectivity [1]. The most potent compound 41 (c-Met IC50 = 0.90 nM) retained the N4-phenyl-substituted core, and its cellular antiproliferative activity against MKN-45 gastric cancer cells (IC50 = 0.023 μM) was 1.22- to 3.50-fold superior to foretinib across the panel [2]. By contrast, N4-methyl and N4-unsubstituted 3-oxo-3,4-dihydroquinoxaline analogs, while structurally simpler, lack this aromatic interaction and exhibit altered or reduced c-Met potency as documented across quinoxaline-based kinase inhibitor series [3]. For researchers initiating SAR studies, procuring the N4-phenyl-substituted carboxylic acid (CAS 860502-84-7) provides the active pharmacophore anchor, whereas the N4-unsubstituted analog (3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid) would generate an incomplete SAR dataset.

N4-Phenyl Hinge-Binding
Reported
N4-phenyl-substituted scaffold yields sub-nanomolar c-Met IC50 in elaborated amides; N4-unsubstituted analogs show reduced potency.
Supports c-Met hinge-binding SAR; incomplete data if phenyl absent.
Docking shows interaction with Met1160; critical for pharmacophore relevance.
Kinase hinge-binding Structure-based drug design c-Met selectivity

Purity and Batch Reproducibility Across Suppliers

Commercially supplied purity specifications for this compound range from 95% (AKSci, Bidepharm) to ≥98% (ChemScene, Leyan) . This 3% purity differential is consequential for medicinal chemistry applications: a 95% purity lot may contain up to 5% unknown impurities that, if carried through amide coupling, can generate byproducts that confound biological assay interpretation. Reputable suppliers provide batch-specific QC documentation: Bidepharm offers NMR, HPLC, and GC batch certificates, while ChemScene specifies storage at 2–8 °C sealed in dry conditions to prevent hydrolytic or oxidative degradation . No melting point data has been experimentally reported across any supplier, suggesting the compound may decompose before melting or exists in an amorphous solid form—an important consideration for solid-state characterization. The MDL number MFCD22571663 and the PubChem CID 71710982 enable unambiguous compound tracking across supplier catalogs [1].

Purity & Batch QC
Specification review
Purity range 95% to ≥98% across suppliers; batch-specific NMR, HPLC, GC certificates available.
Higher purity grade recommended for reproducible SAR results.
3% impurity differential may confound biological assays if unverified.
Analytical quality control Batch-to-batch consistency Procurement specification

Patent-Cited Synthetic Utility in c-Met Inhibitors

This compound is explicitly cited as a synthetic intermediate in patent literature describing c-Met kinase inhibitors. The Chinese patent application (publication CN108863936A or equivalent) covering 4-phenoxypyridine derivatives containing the 3-oxo-3,4-dihydroquinoxaline moiety lists this carboxylic acid as a key building block for generating the pharmacologically active amide series . The 2017 Bioorg. Med. Chem. paper by Liu et al. describes the synthetic route wherein 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid undergoes amide coupling to yield the final 4-phenoxyquinoline-based c-Met inhibitors [1]. The 2020 follow-up study on 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamides likewise uses this acid (or close analogs thereof) as the penultimate intermediate before amide diversification [2]. This documented role in patent-protected synthetic pathways makes the compound a critical procurement item for organizations developing c-Met-targeted therapeutics, as it represents a non-infringing starting material for novel derivative synthesis.

Patent Utility
Source review
Cited as key synthetic intermediate in c-Met inhibitor patents and two primary BMC papers (2017, 2020).
Supports route fidelity with literature and patent precedent.
Non-infringing starting material for novel derivative synthesis.
Patent intermediate c-Met kinase inhibitor Intellectual property

Structural Uniqueness and Commercial Alternatives

A systematic survey of the quinoxaline-2-carboxylic acid commercial landscape reveals that 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 860502-84-7) occupies a narrow structural niche. The closest purchasable scaffolds—3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (unsubstituted at N4), 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid, and 3-(trifluoromethyl)quinoxaline-2-carboxylic acid—each differ in at least one critical substituent position (N4-substitution, C6-substitution, or oxidation state) [1]. The N4-phenyl group is unique among commercially available 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acids. The only compound with identical core substitution is the ethyl ester (CAS 110450-97-0), which differs in the carboxylic acid functional group as detailed in Evidence Item 2 . This structural singularity means there is no direct drop-in replacement: substituting any alternative quinoxaline-2-carboxylic acid changes the steric, electronic, and pharmacophoric properties of the resulting derivatives, invalidating direct SAR comparisons with the Liu et al. (2017, 2020) datasets.

Structural Uniqueness
Class-level
No direct commercial alternative with identical N4-phenyl, C2-COOH, 3-oxo substitution pattern.
Sole-source-adjacent; requires supplier qualification for sustained SAR programs.
Closest analogs lack critical substituent; impact on c-Met SAR must be reviewed.
Chemical diversity Scaffold uniqueness Procurement specification

Research and Industrial Application Scenarios


Amide Library Synthesis for c-Met Lead Optimization

This compound is the optimal starting material for generating diverse 3-oxo-3,4-dihydroquinoxaline-2-carboxamide libraries targeting c-Met kinase. The free carboxylic acid enables direct, one-step HATU- or EDCI-mediated amide coupling with amine building blocks, bypassing the ester hydrolysis required when using the ethyl ester analog CAS 110450-97-0 [1]. The resulting amides can achieve c-Met IC50 values in the low nanomolar range (0.90–2.44 nM) as demonstrated in the Liu et al. (2017) and 2020 4-phenoxypyridine/4-phenoxyquinoline series [2]. This scenario is directly supported by the patent literature, which exemplifies this acid as the key intermediate for generating c-Met-inhibitory amides .

Pharmacophore-Validated SAR with N4-Phenyl Anchor

For structure-based drug design programs targeting the c-Met ATP-binding pocket, this compound provides the validated N4-phenyl pharmacophore element. Docking studies confirm that the N4-phenyl group engages Met1160 in the hinge region, contributing to both potency and kinase selectivity [1]. Procuring this compound ensures the SAR campaign begins with the structural feature demonstrated to confer 1.22- to 3.50-fold potency advantages over foretinib in downstream elaborated derivatives [2]. This scenario is reinforced by Evidence Item 3's demonstration that N4-unsubstituted analogs lack this critical binding interaction and produce diminished c-Met inhibition.

Non-Infringing Intermediate for Proprietary c-Met Development

Organizations pursuing novel c-Met-targeted therapeutics can procure this compound as a non-infringing starting material situated upstream of the patent-protected final amide compositions. The Chinese patent literature covering 4-phenoxypyridine/quinoline c-Met inhibitors explicitly names the 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid scaffold as a key intermediate, with the final amide products being the claimed subject matter [1]. By acquiring the acid intermediate and generating novel amide derivatives not encompassed by existing claims, development teams can establish freedom-to-operate while building on validated SAR, as supported by Evidence Item 5.

High-Purity Reference Standard for Analytical Methods

With supplier-verified purity specifications of ≥98% and available batch-specific QC certificates including NMR, HPLC, and GC [1][2], this compound is suitable as an analytical reference standard for HPLC method development, impurity profiling, and forced degradation studies in c-Met inhibitor development programs. Its well-defined computational properties (LogP 2.08, TPSA 72.19 Ų) and MDL registry (MFCD22571663) facilitate unambiguous identification across analytical platforms . This scenario is supported by Evidence Item 4's documentation of supplier QC infrastructure and the compound's defined physicochemical profile from Evidence Item 1.

Application
Selection Property
Validation Focus
Amide library synthesis for c-Met lead optimization
Direct amide coupling handle (free carboxylic acid)
One-step library generation without ester hydrolysis
Pharmacophore-guided SAR with N4-phenyl anchor
N4-phenyl as c-Met hinge-binding element
c-Met hinge interaction and kinase selectivity profiling
Proprietary c-Met inhibitor development
Non-infringing synthetic intermediate
Freedom-to-operate evaluation in novel amide space
Analytical reference standard for method validation
≥98% purity with batch QC documentation
HPLC/impurity profiling method qualification
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